molecular formula C20H26FN3O3 B7136045 N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

Cat. No.: B7136045
M. Wt: 375.4 g/mol
InChI Key: KCUDJRMANMTPJE-UHFFFAOYSA-N
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Description

N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a carbamoylcyclohexyl group, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c21-15-9-7-13(8-10-15)20(27)24-11-3-4-14(12-24)19(26)23-17-6-2-1-5-16(17)18(22)25/h7-10,14,16-17H,1-6,11-12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUDJRMANMTPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzoyl Group: This step involves the acylation of the piperidine ring using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carbamoylcyclohexyl Group: The final step includes the reaction of the intermediate with 2-carbamoylcyclohexylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to receptors or enzymes, potentially modulating their activity. For instance, the piperidine ring and fluorobenzoyl group may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylcyclohexyl)-1-benzoylpiperidine-3-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(2-carbamoylcyclohexyl)-1-(4-chlorobenzoyl)piperidine-3-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical and pharmacological properties.

Uniqueness

N-(2-carbamoylcyclohexyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological interactions. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable subject of study.

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